molecular formula C23H23F3N4O2 B2455219 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1115905-59-3

2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2455219
CAS No.: 1115905-59-3
M. Wt: 444.458
InChI Key: WATCGGVZDTWREQ-UHFFFAOYSA-N
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Description

2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzamide Core: Starting with 4-methoxyphenylacetic acid, it is converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-(3-piperidin-1-ylpyrazin-2-yl)aniline to form the benzamide core.

    Substitution Reactions: The benzamide core undergoes further substitution reactions to introduce the piperidinylpyrazinyl group under controlled conditions, often using palladium-catalyzed coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzamide core, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides and pyrazines.

Mechanism of Action

The mechanism of action of 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • N-[1-(4-methoxyphenyl)ethyl]-4-(3-piperidin-1-ylpyridin-2-yl)benzamide
  • N-[1-(4-methoxyphenyl)ethyl]-4-(3-piperidin-1-ylpyrimidin-2-yl)benzamide

Comparison: While these compounds share a similar core structure, the variations in the heterocyclic rings (pyrazine, pyridine, pyrimidine) impart different chemical and biological properties. This compound is unique due to its specific substitution pattern, which may result in distinct pharmacological activities and binding affinities.

Properties

IUPAC Name

2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2/c1-15-6-5-11-29(13-15)21-18-9-2-3-10-19(18)22(32)30(28-21)14-20(31)27-17-8-4-7-16(12-17)23(24,25)26/h2-4,7-10,12,15H,5-6,11,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATCGGVZDTWREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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